molecular formula C16H20N2O3S3 B4554178 (4-ETHYL-5-METHYL-3-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4554178
M. Wt: 384.5 g/mol
InChI Key: XZERLJQDGSRLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C16H20N2O3S3 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is 384.06360602 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Bioactivity of Bis(heteroaryl)piperazines

Bis(heteroaryl)piperazines (BHAPs), which share the piperazine moiety with the compound , have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase (RT). These compounds have shown significant potency in preclinical evaluations, leading to the selection of specific derivatives for clinical evaluation due to their antiviral activities (Romero et al., 1994).

Antibacterial Agents and Piperazine Derivatives

Research on pyrido(2,3-d)pyrimidine antibacterial agents involving the synthesis of piperazine derivatives highlighted a series of compounds with significant in vitro and in vivo activity against gram-negative bacteria. These studies underscore the structural versatility of piperazine derivatives in developing new antibacterial agents (Matsumoto & Minami, 1975).

Piperazine in Carbon Dioxide Capture

The resistance of aqueous piperazine solutions to thermal degradation and oxidation makes them advantageous for carbon dioxide capture applications. The stability of piperazine under these conditions suggests potential utility in enhancing the efficiency and sustainability of CO2 capture technologies (Freeman, Davis, & Rochelle, 2010).

Synthesis and Antimicrobial Activities

The synthesis of novel piperazine derivatives with attached 1,2,3-triazoles, piperidines, and thieno pyridine rings has been reported, demonstrating moderate to good antifungal activity. This research indicates the potential of piperazine derivatives in developing new antimicrobial agents, providing insight into the structural modifications that can enhance biological activity (Darandale et al., 2013).

Piperazine Derivatives as Ligands for Receptors

The study of substituted piperazines as ligands for melanocortin receptors, including the synthesis and characterization of these compounds, reveals the potential for developing receptor-specific agents. This research highlights the importance of piperazine derivatives in exploring new therapeutic targets (Mutulis et al., 2004).

Properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S3/c1-3-13-12(2)23-11-14(13)16(19)17-6-8-18(9-7-17)24(20,21)15-5-4-10-22-15/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZERLJQDGSRLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

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